Sodium;7-methyl-1H-pyrrolo[2,3-c]pyridine-2-carboxylate
Description
Properties
IUPAC Name |
sodium;7-methyl-1H-pyrrolo[2,3-c]pyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2.Na/c1-5-8-6(2-3-10-5)4-7(11-8)9(12)13;/h2-4,11H,1H3,(H,12,13);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOXGCXCNWYBLBH-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC2=C1NC(=C2)C(=O)[O-].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N2NaO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium;7-methyl-1H-pyrrolo[2,3-c]pyridine-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyrrole derivative with a pyridine derivative in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and bases like sodium hydroxide to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: Sodium;7-methyl-1H-pyrrolo[2,3-c]pyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the pyrrole ring, using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry: In chemistry, Sodium;7-methyl-1H-pyrrolo[2,3-c]pyridine-2-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in inhibiting certain enzymes and pathways, making it a candidate for further investigation in drug development .
Medicine: In medicine, derivatives of this compound are being explored for their potential therapeutic effects. They are being tested for their efficacy in treating various diseases, including cancer and infectious diseases .
Industry: In the industrial sector, this compound is used in the development of new materials with specific properties, such as conductivity and stability. It is also used in the production of dyes and pigments .
Mechanism of Action
The mechanism of action of Sodium;7-methyl-1H-pyrrolo[2,3-c]pyridine-2-carboxylate involves its interaction with specific molecular targets. It can bind to enzymes and inhibit their activity, thereby affecting various biochemical pathways. The compound’s structure allows it to fit into the active sites of enzymes, blocking their function and leading to therapeutic effects .
Comparison with Similar Compounds
Substituent Variations in Pyrrolo[2,3-c]Pyridine Derivatives
Key structural analogs differ in substituent type (halogen, alkoxy, alkyl) and position (5-, 7-), impacting reactivity, solubility, and biological activity:
Notes:
- Halogen substituents (e.g., Cl in 10b and 7-chloro ester) increase molecular weight and lipophilicity, favoring interactions with hydrophobic biological targets .
- Alkoxy groups (e.g., 7-OCH3 in 10d) enhance water solubility compared to alkyl groups (e.g., 7-CH3 in the target compound) .
- Sodium salts (e.g., target compound) exhibit higher aqueous solubility than their carboxylic acid or ester counterparts, critical for pharmaceutical formulations .
Biological Activity
Sodium;7-methyl-1H-pyrrolo[2,3-c]pyridine-2-carboxylate is a heterocyclic compound that has gained attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and implications for medicinal chemistry, supported by relevant data tables and research findings.
Overview of the Compound
This compound is characterized by a pyrrole ring fused to a pyridine ring, which contributes to its unique chemical properties. The compound has been investigated for its ability to inhibit specific enzymes and pathways, making it a candidate for drug development.
The biological activity of this compound primarily involves its interaction with enzymes. It can bind to active sites of various enzymes, inhibiting their function and affecting biochemical pathways. This inhibition can lead to therapeutic effects in various diseases.
Biological Activities
Research has shown that this compound exhibits the following biological activities:
- Enzyme Inhibition : The compound is noted for inhibiting certain enzymes that are critical in disease pathways.
- Anticancer Properties : Initial studies suggest potential efficacy against cancer cell lines, indicating a need for further exploration in oncology.
- Antimicrobial Effects : There is emerging evidence supporting its use against various pathogens.
Research Findings and Case Studies
Several studies have investigated the biological activity of this compound:
- Inhibition of MPS1 Kinase :
- Antiparasitic Activity :
- Structure-Activity Relationship (SAR) :
Table 1: Biological Activity Summary
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Enzyme Inhibition | MPS1 kinase inhibition | |
| Anticancer Activity | Cytotoxic effects on cancer cell lines | |
| Antimicrobial Activity | Efficacy against P. falciparum |
Table 2: Structure-Activity Relationship Data
| Compound Variant | EC50 (μM) | Comments |
|---|---|---|
| Original Compound | 0.025 | High potency |
| N-Methylated Variant | 0.12 | Slightly reduced potency |
| Trifluoroethyl Variant | 0.010 | Enhanced activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
